(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
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Description
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2,5-dichloro-phenylacetic acid, ethyl bromoacetate, sodium hydroxide, hydrochloric acid, sodium bicarbonate, ammonium chloride, sodium hydroxide, hydrochloric acid, sodium hydroxide, L-alanine
Reaction
Step 1: Ethyl 2,5-dichloro-phenylacetate is synthesized by reacting 2,5-dichloro-phenylacetic acid with ethyl bromoacetate in the presence of sodium hydroxide., Step 2: Ethyl 2,5-dichloro-phenylacetate is hydrolyzed to 2,5-dichloro-phenylacetic acid using hydrochloric acid., Step 3: 2,5-dichloro-phenylacetic acid is converted to its acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with L-alanine in the presence of sodium bicarbonate to form (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid., Step 5: The product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
(2S)-2-amino-4-(2,5-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEDYAFWGILHRM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)CC[C@@H](C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid |
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